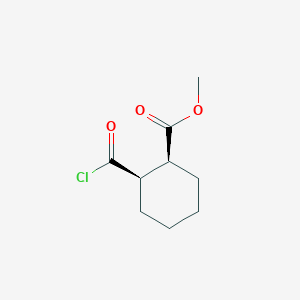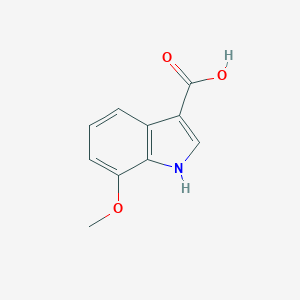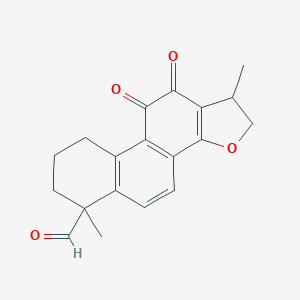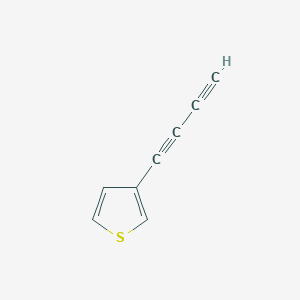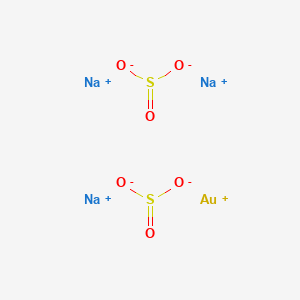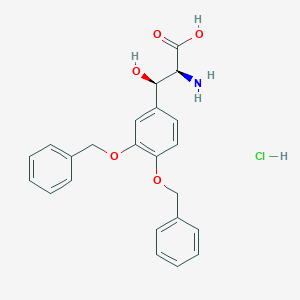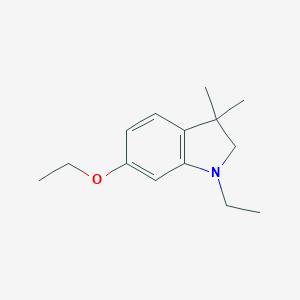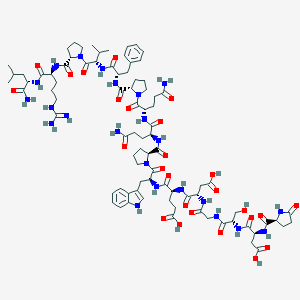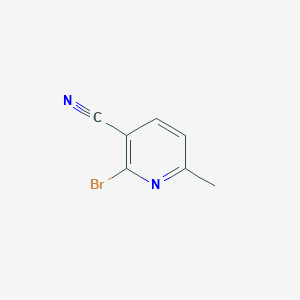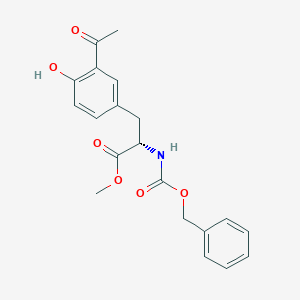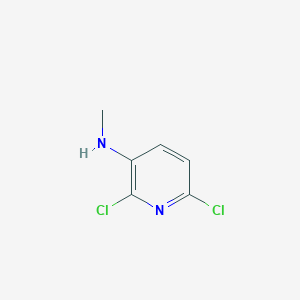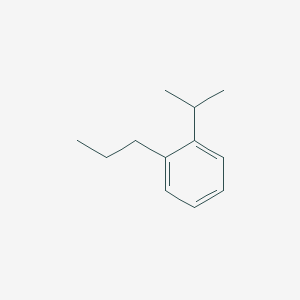
Benzene, 1-(1-methylethyl)-2-propyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-methylethyl)-2-propyl, also known as isopropylbenzene, is an organic compound with the molecular formula C10H14. It is a colorless liquid with a sweet odor and is commonly used as a solvent in various industrial applications. In recent years, there has been significant scientific research focused on the synthesis, mechanism of action, biochemical and physiological effects, and future directions of isopropylbenzene.
Mechanism Of Action
The mechanism of action of Benzene, 1-(1-methylethyl)-2-propylzene is not well understood. However, it is believed to act as a central nervous system depressant, similar to other aromatic hydrocarbons. It has been shown to have sedative effects in animal studies, and there is evidence to suggest that it may have anesthetic properties.
Biochemical And Physiological Effects
Isopropylbenzene has been shown to have toxic effects on the liver and kidneys in animal studies. It has also been shown to cause respiratory irritation and damage to the lungs in high concentrations. Long-term exposure to Benzene, 1-(1-methylethyl)-2-propylzene has been linked to an increased risk of cancer, particularly in workers exposed to the compound in industrial settings.
Advantages And Limitations For Lab Experiments
Isopropylbenzene is a useful solvent in laboratory experiments due to its high solubility and low toxicity. However, it is important to note that it is a volatile compound and can be hazardous if not handled properly. It is also relatively expensive compared to other solvents, which can limit its use in some experiments.
Future Directions
There are several areas of research that could benefit from further investigation into Benzene, 1-(1-methylethyl)-2-propylzene. One potential area of interest is its use as a fuel additive, particularly in the aviation industry. Additionally, there is potential for the development of new pharmaceuticals that utilize Benzene, 1-(1-methylethyl)-2-propylzene as a solvent. Finally, further research into the toxic effects of Benzene, 1-(1-methylethyl)-2-propylzene could help to identify ways to mitigate its risks in industrial settings.
Synthesis Methods
The most common method for synthesizing Benzene, 1-(1-methylethyl)-2-propylzene is through the alkylation of benzene with propylene using an acid catalyst such as aluminum chloride. This reaction results in the formation of Benzene, 1-(1-methylethyl)-2-propylzene and hydrogen chloride gas. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Scientific Research Applications
Isopropylbenzene has been extensively studied for its potential use as a fuel additive due to its high octane rating and low volatility. It has also been investigated for its use in the production of various chemicals such as phenol and acetone. Additionally, it has been studied for its use as a solvent in the pharmaceutical industry.
properties
CAS RN |
126028-50-0 |
|---|---|
Product Name |
Benzene, 1-(1-methylethyl)-2-propyl |
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-propan-2-yl-2-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-7-11-8-5-6-9-12(11)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
InChI Key |
XNVONTNIANKYKT-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1C(C)C |
Canonical SMILES |
CCCC1=CC=CC=C1C(C)C |
synonyms |
Benzene, 1-(1-methylethyl)-2-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



